molecular formula C8H7BrO2 B015216 2-Bromo-2'-hydroxyacetophenone CAS No. 2491-36-3

2-Bromo-2'-hydroxyacetophenone

Cat. No. B015216
CAS RN: 2491-36-3
M. Wt: 215.04 g/mol
InChI Key: SGPKEYSZPHMVNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of α-Bromo-4-hydroxyacetophenone involves α-bromization of 4-hydroxyacetophenone with sulfuric acid as a catalyst. Optimal conditions yield an 83.5% production rate, highlighting efficient synthesis under controlled conditions (Han Qing-rong & Tang Rong-ping, 2006).

Molecular Structure Analysis

The molecular structure of 2-hydroxy-4-methoxyacetophenone was optimized using DFT/B3LYP methods, revealing detailed structural parameters, thermodynamic properties, and vibrational frequencies. This analysis helps understand the effects of substituents on the benzene ring and provides a basis for further chemical studies (V. Arjunan et al., 2014).

Chemical Reactions and Properties

2-Bromo-2'-hydroxyacetophenone undergoes various chemical reactions, including alkylation with alcohols under microwave conditions, leading to C-alkylated products. These reactions are pivotal for synthesizing derivatives with potential biological effects (J. Hunter et al., 2017).

Physical Properties Analysis

The physical constants of derivatives, such as relative density, refractive index, boiling point, and melting point, have been measured, providing valuable data for understanding the compound's behavior in different conditions and its applicability in various chemical processes (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity ratios, retardation effects, and complexation studies with Cu2+, reveal the compound's ability to form complexes and its behavior in polymerization reactions. This information is crucial for its application in material science and coordination chemistry (M. Riaz et al., 2004).

Scientific Research Applications

  • Antioxidant Effects : A study by Han (2018) in the Journal of Biology and Life Science revealed that 2-bromo-4'-nitroacetophenone exhibits antioxidant effects, dependent on the insulin pathway, and extends the lifespan of C. elegans (Run-Xia Han, 2018).

  • Catalysis and Synthesis : Research by Hunter et al. (2017) in Tetrahedron Letters demonstrated the iridium-catalyzed alkylation of 2′-hydroxyacetophenone with alcohols, leading to C-alkylated products with further applications in pharmaceuticals and nutraceuticals (J. Hunter et al., 2017).

  • Synthesis of Bromoflavones : Pajtás et al. (2015) in the journal Synthesis reported the synthesis of 8-bromoflavone from 2-bromophenol, with potential applications in pharmaceuticals and nutraceuticals (Dávid Pajtás, T. Patonay, K. Kónya, 2015).

  • Biomedical and Pharmaceutical Applications : A study by Riaz et al. (2004) in the European Polymer Journal found that the new 5-vinyl-2-hydroxyacetophenone monomer can be polymerized with styrene and forms binuclear complexes with Cu2+, indicating potential biomedical and pharmaceutical applications (M. Riaz et al., 2004).

  • Biotransformation by Marine Fungus : Rocha et al. (2010) in Marine Biotechnology explored the biotransformation of bromoacetophenone derivatives by the marine fungus Aspergillus sydowii Ce19, producing various products without halohydrin formation (L. C. Rocha et al., 2010).

  • Spectrophotometric Detection in Chromatography : Ingalls et al. (1984) in the Journal of Chromatography reported the use of 4'-bromophenacyl trifluoromethanesulfonate ester, derived from bromoacetophenone, as a stable method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (S. Ingalls et al., 1984).

  • Synthesis of Aminoacetophenones : Chun (2013) described a novel synthesis of 4-aminoacetophenone from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide, underlining its significance in chemical synthesis (H. Chun, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it may be harmful if swallowed . It’s recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 2-Bromo-2’-hydroxyacetophenone are not detailed in the available resources, the market for brominated compounds was growing at a steady rate and with the rising adoption of strategies by key players, the market is expected to rise over the projected horizon .

properties

IUPAC Name

2-bromo-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKEYSZPHMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179618
Record name 2-Hydroxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-hydroxyacetophenone

CAS RN

2491-36-3
Record name 2-Bromo-1-(2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenacyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2'-hydroxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
C O'Neal, EV Sargent… - Journal of the American …, 1992 - journals.sagepub.com
Within 15 min. at all dose levels, decreased activity, ataxia, and ptosis occurred. Loss of righting occurred at doses of 0.566 mllkg and above. Deaths occurred in 6 min.-24 hrs. with 9 …
CR Ogle, L Main - Journal of Chemical Research, 2001 - journals.sagepub.com
… 2’-Hydroxyacetophenone was converted with CuBr in ethyl acetatechloroform under reflux6 to 2-bromo-2’-hydroxyacetophenone, which was dissolved in dry acetone and stirred with dry…
LC King, GK Ostrum - The Journal of Organic Chemistry, 1964 - ACS Publications
… prepared from 2-bromo-2'-hydroxyacetophenone by the method of Fries and Pfaffendorf14 in 48-80% yield. The crude yellow product melted at 94-99. After sublimation (50 at 1.0 mm), …
Number of citations: 391 0-pubs-acs-org.brum.beds.ac.uk
C Beney, AM Mariotte… - … -Sendai Institute of …, 2001 - researchgate.net
… 7 Joshi et al. have synthesized aurones by condensation of 2-bromo-2’-hydroxyacetophenone with salicylaldehyde. 8 Flavones are also oxidized to aurones using strong oxidizing …
Number of citations: 67 www.researchgate.net
JA Donnelly, PA Kerr, P O'Boyle - Tetrahedron, 1973 - Elsevier
o-Acetoxy- and o-benzoyloxy-benzyl bromides and tosylates oxidatively rearrange in moist dimethyl sulphoxide to o-hydroxybenzyl esters; o-acetoxy- and o-benzoyloxy- phenacyl …
K Kostka, S Pastuszko, M Porada - Phosphorus, Sulfur, and Silicon …, 1992 - Taylor & Francis
… The application of benzoic acid ester of 2-bromo-2’-hydroxyacetophenone has confirmed our assumption. Apart from the Perkow reaction product 2f, 2-dimethylphosphono-2’-…
S Emami, M Kazemi‐Najafabadi… - Chemical Biology & …, 2011 - Wiley Online Library
… Thus, reaction of 4-amino-1,2,4-triazole with 2-bromo-2′-hydroxyacetophenone 5 yielded pure aminotriazolium salt 7, which on subsequent deamination with nitrous acid afforded …
Y Pfeifer, HM Müller-Werkmeister - 2023 - chemrxiv.org
… samples are: 2-Nitrobenzyl bromide] (oNB, 1), [7-Diethylamino-4-methylcoumarin] (DEACM, 2), 2-Bromo-4'-hydroxy-acetophenone (pHP, 3) and 2-Bromo-2'-hydroxyacetophenone (oHP…
Number of citations: 2 chemrxiv.org
M OGAWA, H Matsuda, H Eto, T Asaoka… - Chemical and …, 1991 - jstage.jst.go.jp
… Treatment of 2-bromo-2’-hydroxyacetophenone (la) with methylmercaptan in base gave 2’—hydroxy—2(methylthi0)acetophenone (2a). The reaction of 23 with I,l’-diimidazolyl sulfoxide …
Number of citations: 20 www.jstage.jst.go.jp
S Heng, KR Gryncel, ER Kantrowitz - Bioorganic & medicinal chemistry, 2009 - Elsevier
… Compound 8d (837 mg, 95%, white solid) was prepared from 18, and according to the method described for 1b except using 2-bromo-2′-hydroxyacetophenone 29. H (DMSO-d 6 ): …

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